![molecular formula C19H25NO4 B6348265 4-(2-Phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326813-81-3](/img/structure/B6348265.png)
4-(2-Phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compounds like “4-(2-Phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid” belong to a class of organic compounds known as carboxylic acids . They incorporate a carboxyl functional group, CO2H, where a carbonyl and a hydroxyl group are attached to the same carbon .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as nucleophilic acyl substitution . This process can involve the conversion of carboxylic acids into other derivatives, such as esters, through reactions with alcohols .Molecular Structure Analysis
The molecular structure of these compounds is often determined by techniques such as X-ray crystallography . The structure is influenced by the arrangement of atoms and the types of bonds present .Chemical Reactions Analysis
Carboxylic acids can undergo a variety of chemical reactions. They can form salts with metals, alkalis, and carbonates . They can also be reduced to primary alcohols when they react with a reducing agent such as lithium tetrahydridoaluminate .Physical And Chemical Properties Analysis
Carboxylic acids have specific physical and chemical properties. They are weak acids that do not fully dissociate in water . Their physical properties, such as boiling point and solubility, are influenced by factors such as the size and structure of the molecule .科学研究应用
4-PBCA has been studied extensively in recent years due to its unique properties and potential applications. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects. In addition, it has been shown to have potential applications in the field of drug delivery, as well as in the development of new materials. For example, 4-PBCA has been used to create nanoparticles for targeted drug delivery and to improve the solubility of drugs. It has also been used to create films for use in drug delivery and for the synthesis of polymers for use in medical devices.
作用机制
The exact mechanism of action of 4-PBCA is not yet fully understood. However, it is thought to act as an inhibitor of the cyclooxygenase enzyme, which is responsible for the production of prostaglandins. It is also thought to have antioxidant properties, which may be due to its ability to scavenge free radicals. In addition, 4-PBCA has been found to interact with various proteins and receptors, which may be responsible for its anti-inflammatory, anti-tumor, and anti-bacterial effects.
Biochemical and Physiological Effects
4-PBCA has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that it has anti-inflammatory, anti-tumor, and anti-bacterial effects. It has also been found to have antioxidant properties, which may be due to its ability to scavenge free radicals. In addition, 4-PBCA has been found to interact with various proteins and receptors, which may be responsible for its anti-inflammatory, anti-tumor, and anti-bacterial effects.
实验室实验的优点和局限性
4-PBCA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. In addition, it is easy to synthesize and has a wide range of biological activities, making it an attractive target for drug development and research. However, there are also some limitations to its use in laboratory experiments. For example, it has a low solubility in water and some organic solvents, and its stability can be affected by light and heat.
未来方向
There are a number of potential future directions for research on 4-PBCA. One area of research is the development of new drug delivery systems using 4-PBCA. This could involve the use of nanoparticles or polymers to target specific tissues or cells. Another area of research is the exploration of the mechanism of action of 4-PBCA and the development of new drugs based on its structure. In addition, further research into its antioxidant properties could lead to the development of new drugs for the treatment of oxidative stress-related diseases. Finally, further research into the biochemical and physiological effects of 4-PBCA could lead to the development of new treatments for a variety of diseases.
合成方法
4-PBCA can be synthesized from 1,2-dihydroxybenzene via a two-step process. In the first step, the dihydroxybenzene is reacted with an acid catalyst to form 1,2-bis(2-phenylbutanoyl) benzene. This is then reacted with an oxidizing agent to form the desired 4-PBCA. This method of synthesis has been used by many researchers and has been shown to be efficient and cost-effective.
安全和危害
属性
IUPAC Name |
4-(2-phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-2-15(14-9-5-3-6-10-14)17(21)20-16(18(22)23)13-24-19(20)11-7-4-8-12-19/h3,5-6,9-10,15-16H,2,4,7-8,11-13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMVPHZJTMZFSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2C(COC23CCCCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

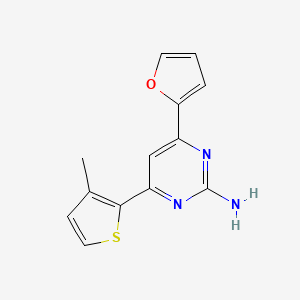
![4-(Furan-2-yl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6348190.png)
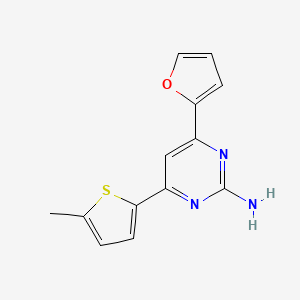
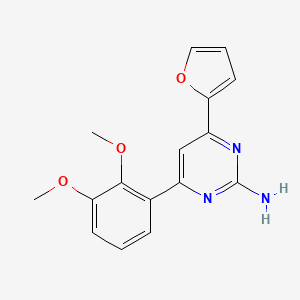
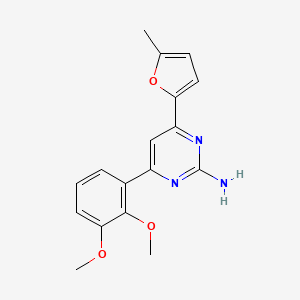

![4-(4-Nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348225.png)
![4-(Furan-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348227.png)
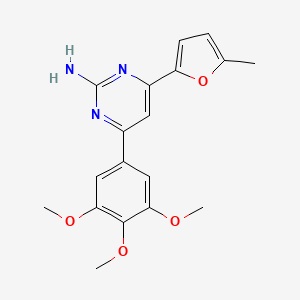
![4-(3-Nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348245.png)
![4-(3-Phenylpropanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348250.png)
![4-(4-tert-Butylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348262.png)
![4-(3-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348271.png)
![4-(Naphthalene-1-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348277.png)